molecular formula C11H13BrClN B13724068 [2-(2-Bromo-5-chloro-phenyl)-ethyl]-cyclopropyl-amine

[2-(2-Bromo-5-chloro-phenyl)-ethyl]-cyclopropyl-amine

Cat. No.: B13724068
M. Wt: 274.58 g/mol
InChI Key: ZVHQMPXQVULDLP-UHFFFAOYSA-N
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Description

[2-(2-Bromo-5-chloro-phenyl)-ethyl]-cyclopropyl-amine is an organic compound that features a cyclopropylamine group attached to a bromo-chloro-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Bromo-5-chloro-phenyl)-ethyl]-cyclopropyl-amine typically involves multiple steps. One common method starts with the bromination and chlorination of a benzene derivative to introduce the bromo and chloro substituents. This is followed by the alkylation of the benzene ring with an ethyl group and subsequent cyclopropylation to introduce the cyclopropylamine moiety. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

[2-(2-Bromo-5-chloro-phenyl)-ethyl]-cyclopropyl-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitutions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Chemistry

In chemistry, [2-(2-Bromo-5-chloro-phenyl)-ethyl]-cyclopropyl-amine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways. Its ability to interact with various molecular targets makes it a candidate for further investigation in drug discovery .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of [2-(2-Bromo-5-chloro-phenyl)-ethyl]-cyclopropyl-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-(2-Bromo-5-chloro-phenyl)-ethyl]-cyclopropyl-amine apart from similar compounds is its cyclopropylamine moiety. This unique structural feature imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not be suitable for .

Properties

Molecular Formula

C11H13BrClN

Molecular Weight

274.58 g/mol

IUPAC Name

N-[2-(2-bromo-5-chlorophenyl)ethyl]cyclopropanamine

InChI

InChI=1S/C11H13BrClN/c12-11-4-1-9(13)7-8(11)5-6-14-10-2-3-10/h1,4,7,10,14H,2-3,5-6H2

InChI Key

ZVHQMPXQVULDLP-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCCC2=C(C=CC(=C2)Cl)Br

Origin of Product

United States

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